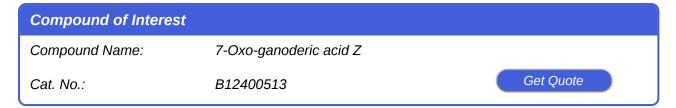


An In-depth Technical Guide to 7-Oxo-ganoderic acid Z

Author: BenchChem Technical Support Team. Date: December 2025



CAS Number: 929248-72-6

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Oxo-ganoderic acid Z is a lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum, commonly known as Reishi or Lingzhi.[1] As a member of the extensive family of ganoderic acids, this compound has garnered scientific interest for its diverse pharmacological activities. Triterpenoids from Ganoderma species are recognized for their potential therapeutic applications, including anti-tumor, anti-inflammatory, and antioxidant effects.[1] This technical guide provides a comprehensive overview of the available scientific data on **7-Oxo-ganoderic acid Z**, focusing on its chemical properties, biological activities, and mechanisms of action, with detailed experimental protocols for its evaluation.

Chemical Properties

7-Oxo-ganoderic acid Z is a highly oxygenated tetracyclic triterpenoid. Its core structure is based on the lanostane skeleton.



Property	Value	Reference
CAS Number	929248-72-6	[1]
Molecular Formula	C30H46O4	[1]
Molecular Weight	470.70 g/mol	[1]
IUPAC Name	(E,6R)-6- [(3S,5R,10S,13R,14R,17R)-3- hydroxy-4,4,10,13,14- pentamethyl-7-oxo- 1,2,3,5,6,11,12,15,16,17- decahydrocyclopenta[a]phena nthren-17-yl]-2-methylhept-2- enoic acid	[2]
Class	Triterpenoid	[1][2]

Biological Activities and Quantitative Data

7-Oxo-ganoderic acid Z has been investigated for several biological activities, positioning it as a compound of interest for further pharmacological development.[1]

Anti-Tumor Activity

While specific data for **7-Oxo-ganoderic acid Z** is limited, related compounds from Ganoderma show significant anti-proliferative effects. For instance, a structurally similar compound, **7-Oxo-ganoderic acid Z**2, has demonstrated inhibitory activity against lung cancer cells.

Compound	Cell Line	Assay	IC ₅₀ (μΜ)	Reference
7-Oxo-ganoderic acid Z2	H460 (Human lung cancer)	MTT	43.1	[3]

Anti-Mycobacterial Activity



7-Oxo-ganoderic acid Z has been identified as a natural product with activity against Mycobacterium tuberculosis.[4] While specific Minimum Inhibitory Concentration (MIC) values for this particular compound are not detailed in the currently available literature, related lanostane triterpenoids from Ganoderma species have shown potent activity. For example, a semi-synthetic derivative of a natural anti-TB lanostane exhibited an MIC of 0.313 μg/mL against the virulent H37Rv strain.[5]

Compound	Strain	Assay	MIC (μg/mL)	Reference
7-Oxo-ganoderic acid Z	Mycobacterium tuberculosis	N/A	Data not available	[4]
Lanostane Triterpenoid Derivative (GA003)	M. tuberculosis H37Rv	МАВА	0.313	[5]
Lanostane Triterpenoid Derivative (GA003)	M. tuberculosis XDR Strains	MABA	0.313 - 1.25	[5]

Anti-Inflammatory and Antioxidant Activities

This compound is known to modulate inflammatory pathways and exhibit antioxidant properties.[1] The mechanism is believed to involve the inhibition of key signaling molecules like NF-κB and the MAPK pathways.[1] Specific EC₅₀ or IC₅₀ values for these activities are not yet published.

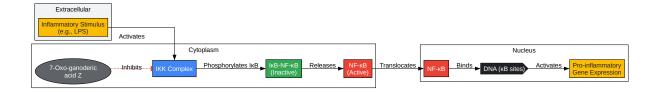
Signaling Pathways and Mechanism of Action

7-Oxo-ganoderic acid Z is reported to exert its biological effects by modulating key cellular signaling pathways that are central to inflammation and cell proliferation, namely the NF-κB and MAPK pathways.[1]

Inhibition of NF-kB Signaling Pathway



The NF-κB pathway is a critical regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Ganoderic acids typically inhibit this pathway, preventing NF-κB activation.[6][7]



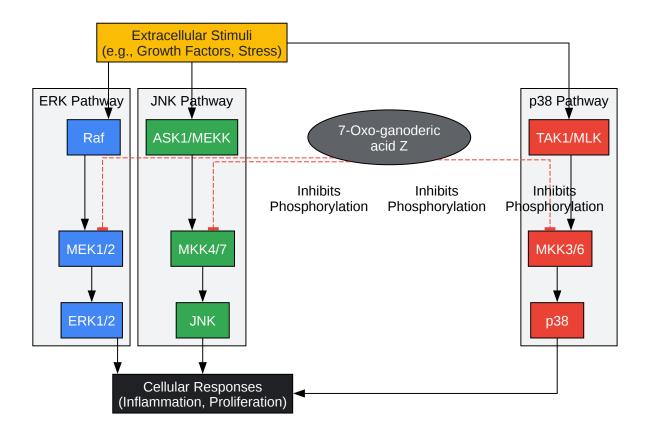
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Inhibition of the NF-kB Signaling Pathway.

Modulation of MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cellular processes like proliferation, differentiation, and stress response. It typically consists of three main kinase tiers: ERK, JNK, and p38. Aberrant activation of these pathways is common in cancer and inflammatory conditions. **7-Oxo-ganoderic acid Z** is thought to interfere with the phosphorylation cascade within the MAPK pathway, leading to a reduction in the inflammatory and proliferative responses.[1]





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General Modulation of MAPK Signaling Pathways.

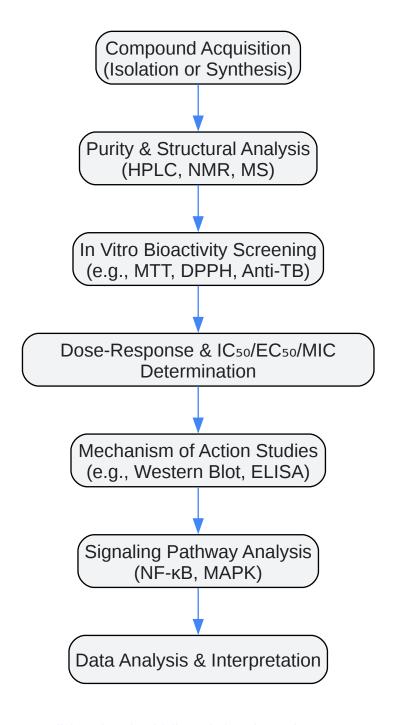
Experimental Protocols

The following are detailed methodologies for key experiments relevant to the biological activities of **7-Oxo-ganoderic acid Z**.

General Experimental Workflow

A typical workflow for evaluating the bioactivity of a natural product like **7-Oxo-ganoderic acid Z** involves a series of steps from initial screening to mechanistic studies.





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General workflow for bioactive compound evaluation.

Anti-Tumor Activity: MTT Cell Viability Assay

This protocol is used to assess the cytotoxic effect of the compound on cancer cell lines.

Cell Culture: Culture human cancer cells (e.g., H460) in appropriate media (e.g., RPMI-1640 with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.



- Seeding: Seed cells into 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells/well and allow them to adhere overnight.
- Treatment: Prepare serial dilutions of **7-Oxo-ganoderic acid Z** in culture medium. Replace the existing medium with 100 μL of the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.
- Incubation: Incubate the plates for 24, 48, or 72 hours.
- MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
- Formazan Solubilization: Carefully remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value using non-linear regression analysis.

Anti-Mycobacterial Activity: Microplate Alamar Blue Assay (MABA)

This colorimetric assay is commonly used to determine the MIC of compounds against M. tuberculosis.

- Inoculum Preparation: Grow M. tuberculosis (e.g., H37Rv) in Middlebrook 7H9 broth supplemented with OADC. Adjust the bacterial suspension to a McFarland standard of 1.0 and then dilute 1:50.
- Plate Preparation: Add 100 μL of sterile Middlebrook 7H9 broth to all wells of a 96-well plate.
 Add 100 μL of the compound stock solution to the first well and perform serial two-fold dilutions across the plate.
- Inoculation: Add 100 μ L of the prepared bacterial inoculum to each well. Include a drug-free control and a sterile control.



- Incubation: Seal the plate and incubate at 37°C for 5-7 days.
- Alamar Blue Addition: Add 20 μ L of Alamar Blue reagent and 12.5 μ L of 20% Tween 80 to each well. Re-incubate for 24 hours.
- Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is
 defined as the lowest concentration of the compound that prevents this color change.

Anti-Inflammatory Activity: Nitric Oxide (NO) Production Assay

This assay measures the inhibitory effect of the compound on NO production in LPS-stimulated macrophages.

- Cell Culture: Culture RAW 264.7 murine macrophages in DMEM with 10% FBS.
- Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.
- Pre-treatment: Treat the cells with various concentrations of 7-Oxo-ganoderic acid Z for 1 hour.
- Stimulation: Induce inflammation by adding LPS (1 μ g/mL) to the wells (except for the negative control) and incubate for 24 hours.
- Griess Assay: Collect 50 μL of the cell culture supernatant from each well. Mix it with 50 μL of Griess Reagent A followed by 50 μL of Griess Reagent B.
- Absorbance Measurement: After 10 minutes, measure the absorbance at 540 nm.
- Data Analysis: Create a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage inhibition of NO production.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay evaluates the free radical scavenging capacity of the compound.



- Solution Preparation: Prepare a stock solution of 7-Oxo-ganoderic acid Z in methanol.
 Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
- Reaction Mixture: In a 96-well plate, add 100 μL of the compound at various concentrations to the wells.
- DPPH Addition: Add 100 μL of the DPPH solution to each well. Include a control with methanol instead of the sample. Ascorbic acid can be used as a positive control.
- Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
- Absorbance Measurement: Measure the absorbance at 517 nm.
- Data Analysis: Calculate the percentage of DPPH scavenging activity using the formula: [(A_control - A_sample) / A_control] * 100. Determine the EC₅₀ value, which is the concentration required to scavenge 50% of the DPPH radicals.

Conclusion

7-Oxo-ganoderic acid Z, a triterpenoid from Ganoderma lucidum, demonstrates a range of promising biological activities, including anti-tumor, anti-mycobacterial, anti-inflammatory, and antioxidant effects. Its mechanism of action appears to be linked to the modulation of fundamental cellular signaling pathways such as NF-κB and MAPK. While quantitative data for this specific compound is still emerging, the information available for closely related ganoderic acids underscores its potential as a lead compound for drug discovery. Further in-depth studies are warranted to fully elucidate its therapeutic potential, establish precise efficacy and safety profiles, and explore its utility in preclinical models of human diseases.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 7-Oxo-ganoderic acid Z]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b12400513#7-oxo-ganoderic-acid-z-cas-number-929248-72-6]

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